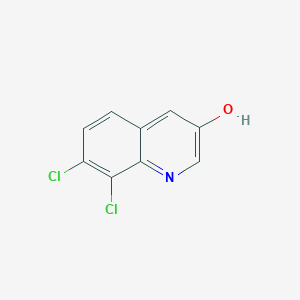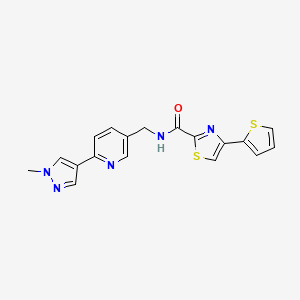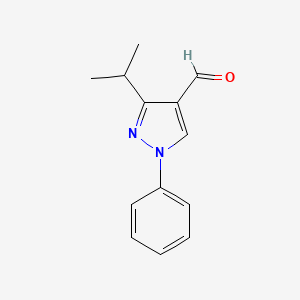
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N6OS2 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Tuberculostatic Activity
Structural analogs of promising antituberculous agents, including derivatives similar to the mentioned compound, have been synthesized for their potential tuberculostatic activity. These analogs were created through three-component condensations involving aromatic or hetaromatic aldehydes, β-dicarbonyl compounds, and amines like 1H-1,2,4-triazol-5-amine or 1H-pyrazol-5-amine. The structure-activity relationships of these compounds were analyzed to evaluate their potential as antituberculous agents, highlighting the importance of heterocyclic compounds in the development of new therapeutic agents against tuberculosis (Titova et al., 2019).
Synthesis and Biological Evaluation as Anticancer Agents
Novel pyrazolopyrimidines derivatives, structurally related to the mentioned compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies aimed to develop new therapeutic agents with potential anticancer properties by exploring the biological activities of synthesized pyrazolopyrimidines derivatives, which are of significant interest in the field of medicinal chemistry for their potential therapeutic applications (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Properties
Celecoxib derivatives, including compounds with structural similarities to the mentioned compound, have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the diverse therapeutic applications of such compounds, emphasizing their potential in treating inflammation, pain, oxidative stress, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Antimicrobial Activity
The synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole, related to the mentioned compound, has demonstrated potent antimicrobial agents. These compounds were synthesized and tested for their in vitro activities against various strains of bacteria and fungi, showcasing the potential of heterocyclic compounds as effective antimicrobial agents (Reddy et al., 2010).
properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS2/c1-19-8-15-18-13(19)22-6-4-14-12(20)10-7-9(16-17-10)11-3-2-5-21-11/h2-3,5,7-8H,4,6H2,1H3,(H,14,20)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGDRMQXQKUUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2774121.png)


![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)


![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774133.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2774135.png)
![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)
![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2774142.png)
